N-[2-chloro-5-(trifluoromethyl)phenyl]-3,3-diphenylpropanamide
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Overview
Description
N-[2-chloro-5-(trifluoromethyl)phenyl]-3,3-diphenylpropanamide is an organic compound that belongs to the class of trifluoromethylbenzenes. This compound is characterized by the presence of a trifluoromethyl group attached to a benzene ring, which imparts unique chemical properties. It is used in various scientific research applications due to its distinctive structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-chloro-5-(trifluoromethyl)phenyl]-3,3-diphenylpropanamide typically involves multiple steps. One common method includes the Friedel-Crafts acylation followed by a Clemmensen reduction . The reaction conditions often require the use of strong acids like hydrochloric acid and catalysts such as aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include continuous flow reactors and advanced purification techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-[2-chloro-5-(trifluoromethyl)phenyl]-3,3-diphenylpropanamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.
Substitution: Common substitution reactions include nucleophilic aromatic substitution, where nucleophiles replace the chlorine atom.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon for hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
N-[2-chloro-5-(trifluoromethyl)phenyl]-3,3-diphenylpropanamide is utilized in various fields of scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Employed in the development of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of N-[2-chloro-5-(trifluoromethyl)phenyl]-3,3-diphenylpropanamide involves its interaction with specific molecular targets. It may act on enzymes or receptors, modulating their activity and leading to various biological effects. The trifluoromethyl group enhances its lipophilicity, facilitating its interaction with hydrophobic sites on proteins .
Comparison with Similar Compounds
Similar Compounds
N-[2-chloro-5-(trifluoromethyl)phenyl]imidodicarbonimidic diamide: Shares the trifluoromethyl and chloro substituents but differs in its overall structure and functional groups.
2-amino-3-chloro-5-trifluoromethyl pyridine: Another compound with similar substituents but a different core structure.
Uniqueness
N-[2-chloro-5-(trifluoromethyl)phenyl]-3,3-diphenylpropanamide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. Its trifluoromethyl group significantly influences its reactivity and interactions with other molecules, making it valuable in various research applications.
Properties
Molecular Formula |
C22H17ClF3NO |
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Molecular Weight |
403.8 g/mol |
IUPAC Name |
N-[2-chloro-5-(trifluoromethyl)phenyl]-3,3-diphenylpropanamide |
InChI |
InChI=1S/C22H17ClF3NO/c23-19-12-11-17(22(24,25)26)13-20(19)27-21(28)14-18(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-13,18H,14H2,(H,27,28) |
InChI Key |
MZWDTFBBBZEGRO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(CC(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl)C3=CC=CC=C3 |
Origin of Product |
United States |
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